Cas no 886360-79-8 (1-Chloronaphtho2,1-bthiophene-2-carbonitrile)

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile is a specialized heterocyclic compound featuring a naphthothiophene core functionalized with a chloro group and a cyano substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic systems. The chloro group enhances electrophilic substitution potential, while the electron-withdrawing nitrile group facilitates further functionalization. Its rigid aromatic framework contributes to stability and potential applications in materials science, such as organic semiconductors or fluorescent dyes. The compound's well-defined reactivity profile allows for precise modifications, supporting its use in pharmaceutical and agrochemical research. Proper handling under inert conditions is recommended due to its sensitivity.
1-Chloronaphtho2,1-bthiophene-2-carbonitrile structure
886360-79-8 structure
Product Name:1-Chloronaphtho2,1-bthiophene-2-carbonitrile
CAS No:886360-79-8
MF:C13H6ClNS
MW:243.711440563202
MDL:MFCD03791242
CID:3143135
PubChem ID:2764428
Update Time:2025-08-03

1-Chloronaphtho2,1-bthiophene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile
    • AKOS005071272
    • CS-0363905
    • MFCD03791242
    • 886360-79-8
    • 8W-0244
    • 1-chlorobenzo[e][1]benzothiole-2-carbonitrile
    • SCHEMBL23625561
    • 1-Chloronaphtho2,1-bthiophene-2-carbonitrile
    • MDL: MFCD03791242
    • Inchi: 1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H
    • InChI Key: ZTNQHQXCKYTLGH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)SC2C=CC3C=CC=CC=3C=21

Computed Properties

  • Exact Mass: 242.9909481Da
  • Monoisotopic Mass: 242.9909481Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Melting Point: 142-144°C

1-Chloronaphtho2,1-bthiophene-2-carbonitrile Security Information

  • HazardClass:IRRITANT

1-Chloronaphtho2,1-bthiophene-2-carbonitrile Pricemore >>

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1-Chloronaphtho2,1-bthiophene-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:886360-79-8)1-Chloronaphtho2,1-bthiophene-2-carbonitrile
Order Number:A1187068
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:02
Price ($):555.0
Email:sales@amadischem.com

Additional information on 1-Chloronaphtho2,1-bthiophene-2-carbonitrile

Recent Advances in the Study of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (CAS: 886360-79-8): Synthesis, Applications, and Biological Activities

The compound 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (CAS: 886360-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a fused naphthothiophene core with chloro and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad utility in medicinal chemistry and materials science.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency against CDK4/6. These findings underscore the potential of this scaffold in the design of next-generation anticancer drugs, particularly for breast cancer and glioblastoma treatment.

In addition to its pharmacological applications, 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile has been investigated for its photophysical properties. A 2022 study in ACS Applied Materials & Interfaces reported its use as a building block for organic light-emitting diodes (OLEDs) due to its high quantum yield and tunable emission spectra. The compound's rigid, planar structure facilitates efficient π-conjugation, making it suitable for optoelectronic devices. Furthermore, its derivatives exhibited exceptional thermal stability, a key requirement for industrial applications in display technologies.

The synthetic accessibility of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile has also been a focus of recent research. A novel one-pot synthesis method, published in Organic Letters (2023), achieved an 85% yield using palladium-catalyzed C-H activation, significantly reducing the need for hazardous reagents compared to traditional approaches. This green chemistry advancement aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Ongoing preclinical studies are evaluating the compound's safety profile and pharmacokinetic properties, with preliminary data suggesting favorable oral bioavailability and moderate plasma protein binding. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation of the thiophene ring has been observed in in vitro assays. Future research directions include the development of prodrug strategies and formulation technologies to address these limitations while capitalizing on the scaffold's promising biological activities.

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Amadis Chemical Company Limited
(CAS:886360-79-8)1-Chloronaphtho2,1-bthiophene-2-carbonitrile
A1187068
Purity:99%
Quantity:5g
Price ($):555.0
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